molecular formula C6H7ClN2O B12342685 2-chloro-5,6-dimethyl-2H-pyrazin-3-one

2-chloro-5,6-dimethyl-2H-pyrazin-3-one

Cat. No.: B12342685
M. Wt: 158.58 g/mol
InChI Key: HFAHJJLEDUHVFZ-UHFFFAOYSA-N
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Description

2-chloro-5,6-dimethyl-2H-pyrazin-3-one is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5,6-dimethyl-2H-pyrazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-3,5-dimethylpyrazine with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5,6-dimethyl-2H-pyrazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert it into different pyrazine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce various functionalized pyrazine derivatives.

Scientific Research Applications

2-chloro-5,6-dimethyl-2H-pyrazin-3-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex pyrazine derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new drugs.

    Industry: It is used in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-5,6-dimethyl-2H-pyrazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3,5-dimethylpyrazine
  • 5,6-dimethyl-2H-pyrazin-3-one
  • 2-chloro-5-methylpyrazine

Uniqueness

2-chloro-5,6-dimethyl-2H-pyrazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-chloro-5,6-dimethyl-2H-pyrazin-3-one

InChI

InChI=1S/C6H7ClN2O/c1-3-4(2)9-6(10)5(7)8-3/h5H,1-2H3

InChI Key

HFAHJJLEDUHVFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(C(=O)N=C1C)Cl

Origin of Product

United States

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